molecular formula C20H38O4 B15177802 Tetradecyl hydrogen adipate CAS No. 93777-47-0

Tetradecyl hydrogen adipate

Cat. No.: B15177802
CAS No.: 93777-47-0
M. Wt: 342.5 g/mol
InChI Key: XMYCZOXVMFOCCP-UHFFFAOYSA-N
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Description

Tetradecyl hydrogen adipate, with the chemical formula C20H38O4 and CAS number 93777-47-0, is a white solid compound widely used in the formulation of cosmetics and personal care products. It is known for its excellent emollient and moisturizing properties, making it a crucial ingredient in skincare and haircare applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecyl hydrogen adipate typically involves the esterification of adipic acid with tetradecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to remove water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous esterification processes may be employed, where reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions further improves the production process.

Chemical Reactions Analysis

Types of Reactions

Tetradecyl hydrogen adipate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into adipic acid and tetradecanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group into alcohols under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Adipic acid and tetradecanol.

    Oxidation: Various carboxylic acids and oxidation products.

    Reduction: Alcohols derived from the ester group.

Scientific Research Applications

Tetradecyl hydrogen adipate has several scientific research applications:

Mechanism of Action

The primary mechanism of action of tetradecyl hydrogen adipate in cosmetic applications is its ability to form a protective barrier on the skin or hair, reducing water loss and providing a moisturizing effect. The compound interacts with the lipid layers of the skin, enhancing hydration and improving skin texture.

Comparison with Similar Compounds

Similar Compounds

  • Hexadecyl hydrogen adipate
  • Octadecyl hydrogen adipate
  • Dodecyl hydrogen adipate

Comparison

Tetradecyl hydrogen adipate is unique due to its specific chain length, which provides an optimal balance between hydrophobicity and emollient properties. Compared to shorter or longer chain esters, this compound offers superior moisturizing effects without being overly greasy or heavy on the skin.

Properties

CAS No.

93777-47-0

Molecular Formula

C20H38O4

Molecular Weight

342.5 g/mol

IUPAC Name

6-oxo-6-tetradecoxyhexanoic acid

InChI

InChI=1S/C20H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-24-20(23)17-14-13-16-19(21)22/h2-18H2,1H3,(H,21,22)

InChI Key

XMYCZOXVMFOCCP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC(=O)CCCCC(=O)O

Origin of Product

United States

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